n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide
Description
n-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a bicyclic thiazolo[5,4-c]pyridine core linked to a thiophene-2-carboxamide moiety. Notably, its hydrochloride salt (CAS: 1351654-32-4, 98% purity) has been listed as a discontinued product by suppliers like CymitQuimica, limiting its current availability for research .
Properties
IUPAC Name |
N-(4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS2/c15-10(8-2-1-5-16-8)14-11-13-7-3-4-12-6-9(7)17-11/h1-2,5,12H,3-4,6H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNILLVSOYOTTNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=C(S2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Structure and Properties
| Parameter | Description |
|---|---|
| Chemical Name | N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide |
| Molecular Formula | C13H13N3OS2 (approximate for the amide derivative) |
| Core Structure | 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine ring system |
| Functional Groups | Thiazole, pyridine, amide linkage, thiophene ring |
| Physical State | Solid (light beige to light brown for related intermediates) |
| Melting Point | ~199-203 °C (for related carboxylic acid hydrochloride) |
| Solubility | Slightly soluble in water, DMSO (heated, ultrasonic), very slightly soluble in methanol |
The compound is typically handled under inert atmosphere storage conditions (2-8 °C under nitrogen or argon) to maintain stability.
Preparation Methods
Preparation of 4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine Core
Ring Formation via Sulfur and Cyanamide
Starting from a protected piperidone derivative, treatment with elemental sulfur powder and cyanamide in the presence of a secondary amine catalyst leads to the formation of the tetrahydrothiazolopyridine ring system (compound (2)).
This step involves the formation of the thiazole ring fused to the pyridine, generating 2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.
Bromination and Methylation
The amino compound is brominated at the 2-position using copper(II) bromide and alkyl nitrite.
Subsequently, a methyl group is introduced at the 5-position by reaction with formaldehyde and triacetoxysodium borohydride, yielding 2-bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound (3)).
Conversion to Carboxylic Acid Intermediate
Cyanation and Hydrolysis
The brominated intermediate (compound (3)) undergoes cyanation to form 2-cyano-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine (compound (4)).
Hydrolysis of the nitrile group in compound (4) under basic conditions (e.g., lithium hydroxide in ethanol/water mixture) at elevated temperature (~50 °C) for several hours converts the nitrile to the carboxylic acid.
Acidification with HCl in ethanol precipitates the 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride salt, a key intermediate.
| Step | Reagents/Conditions | Temperature | Time | Outcome |
|---|---|---|---|---|
| Cyanation | Cyanide source (e.g., KCN or NaCN) | Ambient | Several h | 2-Cyano derivative (compound 4) |
| Hydrolysis | 4N LiOH aqueous + ethanol | 50 °C | 7 hours | Carboxylic acid formation |
| Acidification | 1N HCl in ethanol | Room temp | 1.5 hours | Precipitation of acid hydrochloride salt |
Formation of this compound
The carboxylic acid intermediate undergoes amide coupling with thiophene-2-amine or its derivatives.
Typical peptide coupling reagents such as carbodiimides (e.g., EDCI), HATU, or DCC in the presence of bases (e.g., triethylamine) facilitate the formation of the amide bond.
The reaction is performed in suitable solvents like dichloromethane or DMF under controlled temperature (0–25 °C) to optimize yield and purity.
Purification is achieved by crystallization or chromatographic techniques.
Industrial and Research Applications of Preparation Methods
The described synthetic route is scalable for industrial production, as evidenced by patent literature focusing on cost-effective and efficient production of intermediates for anticoagulant drugs.
The process minimizes the number of synthetic steps and uses inexpensive starting materials, enhancing feasibility for large-scale manufacture.
The intermediate 5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride is also used as a reagent in synthesizing various N-(2-acylaminobenzyl or 2-acylaminoheterocyclylmethyl)thiophene-2-carboxamide derivatives with antithrombotic activity.
Summary Table of Preparation Steps
| Step No. | Intermediate/Compound | Key Reagents/Conditions | Purpose/Transformation |
|---|---|---|---|
| 1 | Protected piperidone derivative | Sulfur powder, cyanamide, secondary amine | Formation of tetrahydrothiazolopyridine ring |
| 2 | 2-Amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | CuBr2, alkyl nitrite; formaldehyde, triacetoxysodium borohydride | Bromination and methylation |
| 3 | 2-Bromo-5-methyl derivative | Cyanide source (KCN/NaCN) | Cyanation to nitrile derivative |
| 4 | 2-Cyano-5-methyl derivative | LiOH aqueous/ethanol, 50 °C, 7 h | Hydrolysis to carboxylic acid |
| 5 | 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid hydrochloride | Acidification with HCl in ethanol | Salt formation and isolation |
| 6 | Target amide compound | Thiophene-2-amine, coupling reagents (EDCI/HATU), base | Amide bond formation |
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes several chemical reactions due to its carboxamide and heterocyclic functionalities:
Nucleophilic Substitution
-
Mechanism : The amide nitrogen can act as a nucleophile, reacting with electrophilic agents.
-
Reagents : Bases (e.g., NaOH, KOH) or catalysts (e.g., DCC) may facilitate substitution.
-
Conditions : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity.
Hydrolysis
-
Mechanism : Cleavage of the amide bond to form carboxylic acid derivatives.
-
Reagents : Acidic (HCl, H₂SO₄) or basic conditions (NaOH).
-
Conditions : Elevated temperatures (60–100°C) for accelerated reaction rates.
Alkylation/Acylation
-
Mechanism : Electrophilic substitution at the thiophene ring or amide nitrogen.
-
Reagents : Alkyl halides (e.g., methyl iodide) or acylating agents (e.g., acetyl chloride).
-
Conditions : Lewis acids (e.g., AlCl₃) or bases (e.g., pyridine) for selectivity.
Biological Interactions and Mechanism of Action
The compound’s biological activity stems from its heterocyclic core and carboxamide functionality. Key interactions include:
The compound’s structural similarity to known anticoagulants and anticancer agents suggests potential therapeutic applications .
Stability and Reactivity
The compound exhibits:
-
Solubility : Polar solvents (e.g., DMSO, DMF) enhance solubility due to polar functional groups .
-
Thermal Stability : Solid at room temperature; decomposition may occur above 200°C .
-
Air Sensitivity : Requires inert atmospheres during synthesis to prevent oxidation .
Comparative Analysis of Structural Analogues
| Compound | Key Structural Feature | Reactivity | Biological Activity |
|---|---|---|---|
| Parent Compound | Tetrahydrothiazolo-pyridine core | Amenable to nucleophilic substitution | Potential anticoagulant/anticancer properties |
| 5-Methyl Derivative | Methyl substitution on pyridine | Enhanced stability; reduced solubility | Improved anticoagulant activity |
| Styrylsulfonyl Substituted | Sulfonamide group at position 5 | Increased electrophilicity; susceptible to hydrolysis | Anticancer via apoptosis induction |
Scientific Research Applications
N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes. For instance, as a factor Xa inhibitor, it binds to the active site of the enzyme, preventing the conversion of prothrombin to thrombin, which is a crucial step in the blood coagulation cascade . This inhibition reduces the formation of blood clots, making it a potential therapeutic agent for conditions like thrombosis.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Thiazolo[5,4-c]pyridine Derivatives
Physicochemical Properties
Structural Modifications and Activity
- Heterocycle Core Variations : describes an imidazo[4,5-c]pyridine analog, demonstrating that replacing the thiazole ring with imidazole changes the heterocycle’s electron density, affecting binding to targets like thrombin .
Biological Activity
N-(4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
This molecular structure includes a thiazolo-pyridine ring and a thiophene moiety, which are known to contribute to various biological activities.
Antithrombotic Properties
Research indicates that derivatives of this compound have been synthesized as potential antithrombotics . The synthesis involves using 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid as a key reagent in the development of compounds that inhibit Factor Xa (FXa), a crucial enzyme in the coagulation cascade. These compounds demonstrated promising activity in vitro against thrombin generation assays .
Anticancer Activity
The anticancer potential of this compound has been explored through studies on various cancer cell lines. For instance, compounds with similar structural features have shown significant growth inhibition against human cancer cell lines. The mechanisms include the induction of apoptosis and disruption of cellular signaling pathways involved in proliferation and survival. Some derivatives exhibited IC50 values in the low micromolar range against specific cancer types .
Study 1: Antithrombotic Activity
A study published in a pharmacological journal reported that several synthesized derivatives of the compound showed effective inhibition of FXa with IC50 values ranging from 0.1 to 1.0 µM. The most potent derivative was further evaluated in animal models for its antithrombotic efficacy and showed a significant reduction in thrombus formation compared to controls .
Study 2: Anticancer Mechanisms
Another investigation focused on the anticancer properties of thiazolo-pyridine derivatives. The study found that these compounds could induce apoptosis in A549 lung cancer cells through mitochondrial pathways. The activation of caspase-3 and caspase-9 was noted as a critical step in the apoptotic process triggered by these compounds .
Data Tables
| Activity | IC50 Values (µM) | Cell Lines/Targets |
|---|---|---|
| FXa Inhibition | 0.1 - 1.0 | Thrombus formation |
| Anticancer Activity | 0.49 - 48.0 | A549 (lung), NUGC (gastric) |
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Compounds derived from this structure inhibit essential enzymes like FXa involved in coagulation.
- Apoptosis Induction : The activation of intrinsic apoptotic pathways leads to programmed cell death in cancer cells.
- Cell Signaling Disruption : These compounds interfere with key signaling pathways that promote tumor growth and metastasis.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized for yield?
- Methodology : The compound can be synthesized via multi-step heterocyclic condensation. For example, thiophene-2-carboxamide derivatives are often prepared by coupling thiophene carboxylic acid derivatives with amine-containing heterocycles under reflux in ethanol or DMF. Optimization includes varying temperature (60–100°C), reaction time (6–24 hours), and catalysts (e.g., HATU or EDCI for amide bond formation). Yield improvements (up to 76%) are achievable by controlling stoichiometry and using anhydrous conditions .
- Characterization : Confirm purity via melting point analysis (e.g., 160–204°C ranges reported for similar compounds) and structural validation using IR (C=O, C=N, and C-S-C bonds), / NMR, and mass spectrometry (M peaks at m/z 197–300) .
Q. How should researchers validate the structural integrity of this compound when discrepancies arise between computational and experimental data?
- Resolution Strategy : Cross-validate using XRD crystallography (e.g., as in for related thiazolo-pyridines) to resolve ambiguities in NMR or IR assignments. Computational methods (DFT or molecular docking) can predict electronic properties but require empirical calibration against experimental spectra .
Advanced Research Questions
Q. What strategies are recommended for analyzing the regioselectivity of alkylation or substitution reactions in derivatives of this compound?
- Methodology : Use tandem reactions (e.g., Knoevenagel-Michael-intramolecular condensation) to guide regioselectivity. For S-alkylation, employ allyl or benzyl halides in THF with NaH as a base, monitoring progress via TLC. XRD analysis (e.g., 6-allylsulfanyl derivatives in ) confirms regiochemical outcomes .
- Data Interpretation : Compare NMR shifts of reaction products with intermediates to track substituent effects on aromatic or heterocyclic protons .
Q. How can researchers design in vitro assays to evaluate the pharmacological potential of this compound, particularly for antitumor activity?
- Experimental Design :
Synthesis of Analogues : Introduce electron-withdrawing groups (e.g., cyano or nitro) at the thiophene or thiazolo-pyridine moieties to modulate bioactivity .
Biological Screening : Use MTT assays against cancer cell lines (e.g., HepG2 or MCF-7), with IC values calculated from dose-response curves. Include positive controls (e.g., doxorubicin) and validate cytotoxicity via flow cytometry for apoptosis markers .
Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., 3-cyano groups in ) with antitumor potency to guide lead optimization .
Q. What analytical techniques are critical for resolving contradictions in reported spectral data for structurally similar derivatives?
- Advanced Techniques :
- High-Resolution Mass Spectrometry (HRMS) : Resolve ambiguities in molecular ion peaks (e.g., distinguishing M from fragment ions).
- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping proton environments in complex heterocycles, such as distinguishing thiazolo-pyridine protons from thiophene signals .
- Dynamic NMR (DNMR) : Investigate conformational equilibria or tautomerism in solution, which may explain inconsistent spectral data .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or yields for this compound across studies?
- Root Cause Analysis : Variations often arise from differences in solvent systems (e.g., ethanol vs. DMF/water recrystallization), purification methods (column chromatography vs. gradient crystallization), or hygroscopicity. Reproduce protocols exactly, and report solvent ratios (e.g., 4:1 ethanol/water in ) and drying conditions .
- Mitigation : Use differential scanning calorimetry (DSC) to verify melting points and Karl Fischer titration to quantify residual solvents affecting yield .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
